molecular formula C22H18F2N2O3S B3013438 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942006-63-5

4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

货号: B3013438
CAS 编号: 942006-63-5
分子量: 428.45
InChI 键: USBWGWNHVASKAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel epigenetic probes and therapeutics. Its core structure is based on a tetrahydroquinoline scaffold, a privileged motif found in many pharmacologically active compounds. This specific molecule is designed as a potential inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins Source . BET proteins, such as BRD4, are critical epigenetic readers that recognize acetylated lysine residues on histones and regulate the expression of genes involved in cell proliferation and inflammation Source . By potentially disrupting the protein-protein interaction between BET bromodomains and acetylated histones, this compound serves as a valuable research tool for investigating the role of BRD4 in oncology, immunology, and inflammatory disease pathways. Its structure, featuring fluorinated benzamide and phenylsulfonyl groups, is optimized for enhanced binding affinity and selectivity. Researchers utilize this compound to explore downstream transcriptional effects, validate new therapeutic targets, and study the profound impact of bromodomain inhibition on cellular processes, thereby contributing to the advancement of targeted epigenetic therapies.

属性

IUPAC Name

4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-17-5-3-15(4-6-17)22(27)25-19-9-12-21-16(14-19)2-1-13-26(21)30(28,29)20-10-7-18(24)8-11-20/h3-12,14H,1-2,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBWGWNHVASKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a notable member of the sulfonyl-containing benzamides, which have garnered attention in medicinal chemistry for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20F2N2O3SC_{22}H_{20}F_2N_2O_3S, with a molecular weight of approximately 462.5 g/mol. The structure consists of a benzamide core modified with a tetrahydroquinoline moiety and a sulfonyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has been reported to act as an inhibitor of glycine transporters (GlyT), which play a role in neurotransmission and have been implicated in conditions such as schizophrenia . The binding affinity and selectivity for these targets are critical for its potential therapeutic applications.

Case Studies

  • Case Study on Antitumor Activity : A study involving the administration of this compound in a mouse model demonstrated a reduction in tumor size by approximately 50% compared to control groups. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .
  • Enzymatic Studies : In vitro assays revealed that this compound exhibited IC50 values in the low micromolar range against GlyT-1 and GlyT-2 transporters. These findings suggest its potential use in treating disorders associated with glycine dysregulation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption with peak plasma concentrations achieved within 2 hours post-administration. The compound exhibits a half-life conducive for once-daily dosing regimens.

Toxicology

Toxicological assessments reveal that at therapeutic doses, the compound does not exhibit significant toxicity. However, further studies are warranted to evaluate long-term effects and potential off-target interactions.

科学研究应用

Structural Characteristics

The structure of the compound features a tetrahydroquinoline core with a fluorobenzene sulfonyl group and a benzamide moiety. This unique configuration contributes to its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.
  • Case Study : In vitro assays demonstrated that derivatives of this compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

The dual inhibition of p38 MAPK and PDE4 pathways has been reported for related compounds. This suggests potential applications in treating inflammatory diseases:

  • Research Findings : Similar compounds have shown efficacy in reducing TNFα levels in animal models .
  • Clinical Relevance : These findings highlight the compound's potential for developing therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Drug Development Potential

The unique structure of this compound positions it as a candidate for further drug development:

  • In Vivo Studies : Preclinical trials have shown promising results in animal models regarding safety and efficacy .
  • Regulatory Status : As of now, there are no approved drugs based on this specific compound; however, its analogs are under investigation.

Synthesis of Functional Materials

The compound's chemical structure allows for potential applications in creating functional materials:

  • Polymeric Systems : Research indicates that incorporating such sulfonamide derivatives into polymer matrices could enhance mechanical properties and thermal stability.
PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced

Catalysis

There is emerging interest in using this compound as a catalyst or catalyst precursor in organic reactions:

  • Catalytic Activity : Initial studies suggest that the sulfonamide functional group may facilitate certain organic transformations under mild conditions.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

3-Chloro-N-{1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-Tetrahydroquinolin-6-yl}Benzamide
  • Molecular Formula : C22H18ClFN2O3S
  • Molecular Weight : 444.905 g/mol .
  • Key Difference : Replacement of the 4-fluoro substituent on the benzamide with a 3-chloro group.
  • Impact : Chlorine’s larger atomic radius and higher lipophilicity (Cl vs. F) may alter binding kinetics and solubility. The IC50 for RORγ inhibition in similar chloro-substituted analogs is <15 μM .
2,4-Difluoro-N-(1-(4-Fluorophenyl)sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzenesulfonamide
  • Structure : Differs by a 2,4-difluorobenzenesulfonamide instead of benzamide.
  • Activity : Acts as a RORγ inverse agonist with IC50 <1 μM, suggesting sulfonamide groups enhance target engagement .

Modifications to the Sulfonyl Group

2-Chloro-6-Fluoro-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide
  • Molecular Formula : C23H20ClFN2O4S
  • Molecular Weight : 474.9 g/mol .
  • Key Difference : Methoxy substitution on the sulfonyl phenyl ring.
  • Impact : The electron-donating methoxy group may reduce electrophilicity, affecting metabolic stability and solubility.
N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Nitrobenzenesulfonamide
  • Molecular Formula : C21H18FN3O6S2
  • Molecular Weight : 491.5 g/mol .
  • Key Difference : Introduction of a nitro group on the sulfonamide.
  • Impact : Nitro groups can increase reactivity but may introduce toxicity risks.

Core Structure Variations

4-Fluoro-N-(1,2,3,4-Tetrahydroquinolin-5-yl)Benzamide
  • Molecular Formula : C16H15FN2O
  • Molecular Weight : 270.31 g/mol .
  • Key Difference : Absence of the sulfonyl group.
Morpholine-Substituted Analogs
  • Example: N-(1-(Morpholine-4-carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-3,5-Bis(trifluoromethyl)Benzamide
  • Activity : Morpholine and piperidine substitutions improve solubility and modulate kinase inhibition (e.g., mTOR) .

Physicochemical Properties

Property Target Compound 3-Chloro Analog Methoxy Sulfonyl Analog
Molecular Weight (g/mol) 428.45 444.91 474.9
LogP (Predicted) ~3.2 ~3.8 ~3.5
Hydrogen Bond Acceptors 6 6 7
Rotatable Bonds 5 5 6

常见问题

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent systems (e.g., dichloromethane for sulfonylation, DMF for amidation) .

Basic: How to characterize the compound’s purity and structural integrity?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .
  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify substituent positions and fluorine integration.
    • HRMS : Confirm molecular mass and isotopic patterns.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced: How to design experiments to evaluate its pharmacokinetic properties?

Q. Methodological Answer :

  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int} ) .
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction.
  • Caco-2 Permeability : Assess intestinal absorption potential via monolayer transport assays.
  • In Vivo Studies : Administer in rodent models to determine bioavailability and tissue distribution.

Q. Methodological Answer :

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer).
    • Normalize data to controls (e.g., cisplatin as a positive control).
  • Mechanistic Profiling :
    • Perform transcriptomics or proteomics to identify off-target effects.
    • Validate target engagement via thermal shift assays or SPR .
  • Dose-Response Analysis : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) to account for variability .

Advanced: What computational methods predict its binding affinity to biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., kinase domains).
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and fluorine atom positions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.

Q. Example Workflow :

Target Selection : Prioritize kinases or GPCRs based on structural motifs.

Docking Validation : Compare predicted poses with crystallographic data (e.g., sulfonamide interactions in PDB 3LN1) .

Free Energy Calculations : Compute ΔGbind_{bind} via MM-PBSA for affinity ranking .

Basic: What are the primary biological activities reported for this compound?

Q. Methodological Answer :

  • Anticancer Activity : Screen against NCI-60 cell lines; note potency in leukemia (e.g., CCRF-CEM) with IC50_{50} < 10 μM.
  • Antimicrobial Testing : Use broth microdilution assays against Gram-positive bacteria (e.g., S. aureus ATCC 29213) .
  • Anti-Inflammatory Potential : Measure TNF-α inhibition in LPS-stimulated macrophages .

Advanced: How to analyze structure-activity relationships (SAR) for fluorinated analogs?

Q. Methodological Answer :

  • Substituent Variation : Synthesize analogs with Cl, CF3_3, or H at the 4-fluorophenyl position.
  • Key Metrics : Compare logD (lipophilicity), IC50_{50}, and metabolic stability.
  • 3D-QSAR : Build CoMFA/CoMSIA models to map electrostatic and steric contributions .

Q. Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with PBS or cell culture media.
  • Nanoparticle Formulation : Prepare PEGylated liposomes to enhance dissolution .
  • pH Adjustment : Solubilize via protonation of the benzamide group in mildly acidic buffers (pH 4.5–5.5).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。